molecular formula C22H22N6O3 B11260303 7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260303
M. Wt: 418.4 g/mol
InChI Key: MOXGKWJKEBNERW-UHFFFAOYSA-N
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Description

7-(4-ACETAMIDOPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ACETAMIDOPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often require mild acidic or neutral ionic liquids to achieve regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable multi-component reactions, such as the Biginelli-like multicomponent reaction (MCR), which allows for the efficient and regioselective synthesis of triazolopyrimidine derivatives . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-ACETAMIDOPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-(4-ACETAMIDOPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For instance, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This inhibition disrupts viral replication, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-ACETAMIDOPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart from similar compounds is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity. Its ability to inhibit specific viral enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

7-(4-acetamidophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22N6O3/c1-13-19(21(30)27-17-8-10-18(31-3)11-9-17)20(28-22(25-13)23-12-24-28)15-4-6-16(7-5-15)26-14(2)29/h4-12,20H,1-3H3,(H,26,29)(H,27,30)(H,23,24,25)

InChI Key

MOXGKWJKEBNERW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)NC(=O)C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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